molecular formula C8H7N3O B6209638 5-azido-2,3-dihydro-1-benzofuran CAS No. 2387497-37-0

5-azido-2,3-dihydro-1-benzofuran

Cat. No. B6209638
CAS RN: 2387497-37-0
M. Wt: 161.2
InChI Key:
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Description

5-Azido-2,3-dihydro-1-benzofuran is an organic compound that is widely studied for its potential applications in the field of chemistry and biology. It is a heterocyclic aromatic compound, containing a five-membered ring structure with two nitrogen atoms in the ring. 5-Azido-2,3-dihydro-1-benzofuran has been found to exhibit a range of interesting properties, making it a suitable candidate for further research.

Scientific Research Applications

5-Azido-2,3-dihydro-1-benzofuran has been studied for its potential applications in the field of chemistry and biology. It has been used as a building block for the synthesis of various molecules, such as polycyclic aromatic hydrocarbons, heterocyclic aromatic compounds, and heterocyclic amines. 5-Azido-2,3-dihydro-1-benzofuran has also been used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antivirals. Additionally, 5-azido-2,3-dihydro-1-benzofuran has been studied for its potential use as a fluorescent probe for imaging and monitoring metabolic processes.

Mechanism of Action

The mechanism of action of 5-azido-2,3-dihydro-1-benzofuran is not completely understood. However, it is believed that the azido group of the molecule can react with a variety of biological molecules, such as proteins, enzymes, and nucleic acids. These reactions can lead to the formation of covalent bonds, which can alter the structure and function of the target molecule. Additionally, the azido group of 5-azido-2,3-dihydro-1-benzofuran can react with other molecules, such as thiols, to form a stable adduct.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-azido-2,3-dihydro-1-benzofuran are not fully understood. However, it has been suggested that the molecule may have the potential to modulate the activity of enzymes, proteins, and other biological molecules. Additionally, it has been suggested that 5-azido-2,3-dihydro-1-benzofuran may act as an inhibitor of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

The use of 5-azido-2,3-dihydro-1-benzofuran in laboratory experiments has several advantages. It is a relatively stable molecule, making it suitable for use in a variety of experiments. Additionally, it is relatively easy to synthesize, making it an attractive option for researchers. However, there are also some limitations to the use of 5-azido-2,3-dihydro-1-benzofuran in laboratory experiments. It is a relatively expensive compound, and its reactivity can be unpredictable in some cases.

Future Directions

The potential applications of 5-azido-2,3-dihydro-1-benzofuran are still being explored. One possible future direction is the use of the molecule as a fluorescent probe for imaging and monitoring metabolic processes. Additionally, it has been suggested that 5-azido-2,3-dihydro-1-benzofuran may be used as an inhibitor of certain metabolic pathways. Other potential applications include the use of 5-azido-2,3-dihydro-1-benzofuran as a building block for the synthesis of various molecules, such as polycyclic aromatic hydrocarbons, heterocyclic aromatic compounds, and heterocyclic amines. Finally, 5-azido-2,3-dihydro-1-benzofuran may be used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antivirals.

Synthesis Methods

The synthesis of 5-azido-2,3-dihydro-1-benzofuran has been studied extensively in the literature. The most common method of synthesis involves the condensation of 1-chloro-2,3-dihydro-1-benzofuran with sodium azide in the presence of a base, such as potassium carbonate. This reaction produces 5-azido-2,3-dihydro-1-benzofuran as the major product. Other methods of synthesis have also been explored, such as the reaction of 2,3-dihydro-1-benzofuran with sodium azide in the presence of a base, or the reaction of 1-chloro-2,3-dihydro-1-benzofuran with an alkyl azide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-azido-2,3-dihydro-1-benzofuran involves the conversion of 2-hydroxy-3-methoxybenzaldehyde to 5-azido-2,3-dihydro-1-benzofuran through a series of reactions.", "Starting Materials": [ "2-hydroxy-3-methoxybenzaldehyde", "Sodium azide", "Sodium hydride", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-hydroxy-3-methoxybenzaldehyde in ethanol and add sodium hydride. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add sodium azide to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add acetic anhydride to the reaction mixture and heat at 80°C for 2 hours.", "Step 4: Cool the reaction mixture and add sulfuric acid. Stir for 30 minutes.", "Step 5: Add sodium bicarbonate to the reaction mixture to neutralize the acid.", "Step 6: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 7: Purify the product by column chromatography to obtain 5-azido-2,3-dihydro-1-benzofuran." ] }

CAS RN

2387497-37-0

Product Name

5-azido-2,3-dihydro-1-benzofuran

Molecular Formula

C8H7N3O

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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